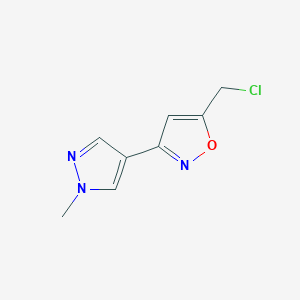

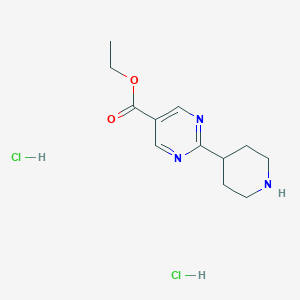

![molecular formula C18H14FN5S B3002688 7-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863459-72-7](/img/structure/B3002688.png)

7-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of [1,2,3]Triazolo[4,5-d]pyrimidine derivatives involves a base-catalyzed cyclization process. Specifically, 2-cyanoethanethioamide reacts with arylazides to form the triazolopyrimidine scaffold. Subsequent reaction with triethyl orthoformate further modifies the structure, potentially yielding compounds with biological activity. This synthetic route provides a versatile method for creating a library of compounds for further biological evaluation .

Molecular Structure Analysis

The molecular structure of the triazolopyrimidine derivatives is confirmed through spectroscopic methods such as 1H and 13C NMR. These techniques provide detailed information about the chemical environment of the atoms within the molecule. Additionally, 2D NOESY experiments can be used to establish tautomeric preferences, which are important for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The triazolopyrimidine core can undergo various chemical reactions, which are essential for introducing different substituents that may enhance biological activity. In the case of fluorinated derivatives, the introduction of a fluorine-substituted aryl fragment is achieved through cyclocondensation reactions. These reactions are crucial for the final step in the synthesis of compounds with potential antiproliferative properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of fluorine atoms, for example, can significantly affect the compound's lipophilicity, metabolic stability, and potential to form hydrogen bonds, which are all critical factors in drug design. The triazolopyrimidine derivatives' antiproliferative activity against various cancer cell lines suggests that these compounds could interact with cellular targets in a manner that inhibits cell growth. However, the lack of inhibitory activity against bovine dihydrofolate reductase (DHFR) indicates that their mechanism of action does not involve DHFR inhibition, pointing to alternative biological pathways .

Propiedades

IUPAC Name |

7-[(4-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5S/c1-12-2-8-15(9-3-12)24-17-16(22-23-24)18(21-11-20-17)25-10-13-4-6-14(19)7-5-13/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTKYEGASHDKFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)F)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

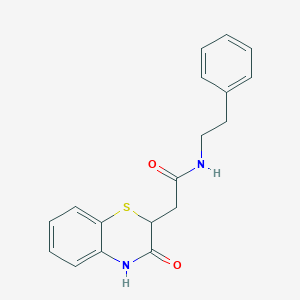

![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3002611.png)

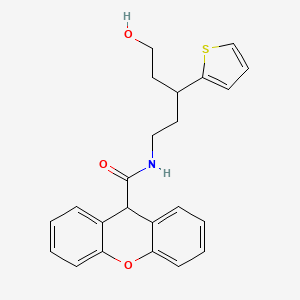

![Naphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B3002612.png)

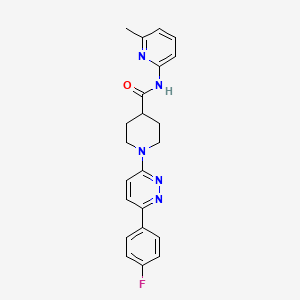

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3002620.png)

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3002621.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B3002623.png)

![8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B3002625.png)